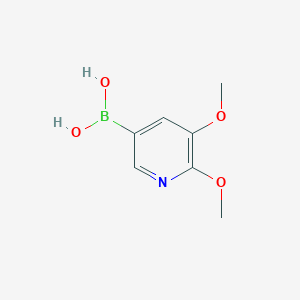
2,3-Dimethoxypyridine-5-boronic acid
概要
説明
2,3-Dimethoxypyridine-5-boronic Acid Pinacol Ester is a useful research chemical . It is also known as 2,3-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
Synthesis Analysis
Pinacol boronic esters, such as 2,3-Dimethoxypyridine-5-boronic Acid Pinacol Ester, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of 2,3-Dimethoxypyridine-5-boronic Acid Pinacol Ester is represented by the formula C13H20BNO4 . For a more detailed analysis, computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) can be used to optimize the molecular structure and compute the Molecular Electrostatic Potential (MEP) .Chemical Reactions Analysis
Boronic acids and their derivatives are used in various chemical reactions. One of the most widely applied transition metal catalysed carbon–carbon bond forming reaction is the Suzuki–Miyaura (SM) coupling . This reaction involves the transmetalation of organoboron reagents to palladium .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dimethoxypyridine-5-boronic Acid Pinacol Ester can be found in various chemical databases . These databases often include information such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties.科学的研究の応用
Sensing Applications
Boronic acids, including 2,3-Dimethoxypyridine-5-boronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can be particularly useful in research involving cellular processes and interactions .
Protein Manipulation and Modification
Boronic acids have shown significant growth in their interaction with proteins, their manipulation, and cell labelling . This makes them valuable tools in proteomics research .
Separation Technologies
Boronic acids are also used in separation technologies . Their unique properties allow them to bind with certain compounds, enabling the separation of these compounds from a mixture .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . Their ability to interact with various biological molecules makes them potential candidates for drug development .
Catalysis
Organoboron compounds, including borinic acids, are considered a mainstay in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds . They are used in numerous transversal fields including catalysis .
Materials Science
Boronic acids are also used in materials science . They have been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Optoelectronics
Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in optoelectronics materials . Their unique properties make them suitable for use in devices that deal with light, including light emission, transmission, and detection .
作用機序
The mechanism of action of boronic acids in the Suzuki–Miyaura (SM) coupling involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Safety and Hazards
Safety data sheets provide information on the potential hazards of chemicals. For example, the safety data sheet for a similar compound, 2,6-Dimethoxypyridine-3-boronic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle such chemicals with appropriate protective equipment and in a well-ventilated area .
将来の方向性
The future directions of research on 2,3-Dimethoxypyridine-5-boronic Acid Pinacol Ester and similar compounds could involve further exploration of their synthesis, reactivity, and applications in various fields. For instance, borinic acids and their derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Further advances in the synthesis of these compounds could expand their potential applications .
特性
IUPAC Name |
(5,6-dimethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4/c1-12-6-3-5(8(10)11)4-9-7(6)13-2/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFHLSYUKVVFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxypyridine-5-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1470946.png)
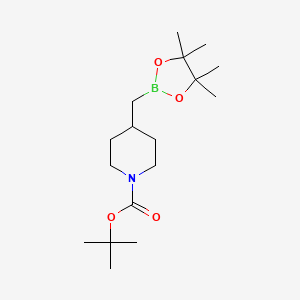
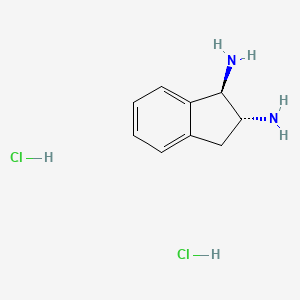

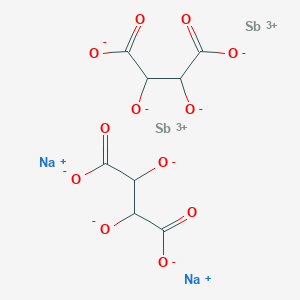
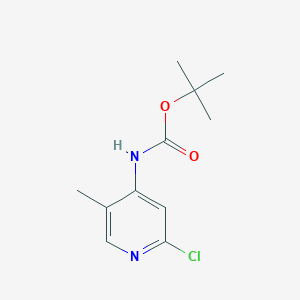
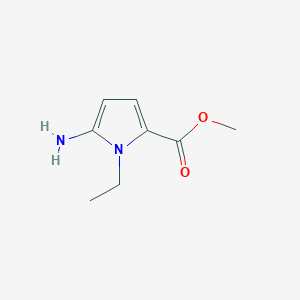
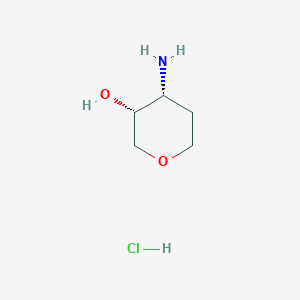
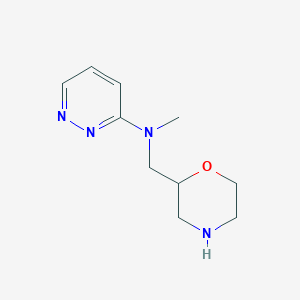

![5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1470962.png)

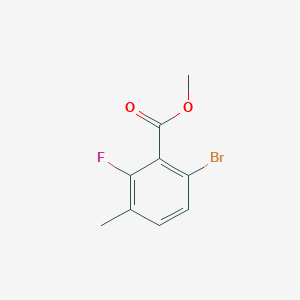
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine](/img/structure/B1470969.png)